3-Benzo[1,3]dioxol-5-yl-2-thioxo-2,3-dihydro-1H-quinazolin-4-one
Description
3-Benzo[1,3]dioxol-5-yl-2-thioxo-2,3-dihydro-1H-quinazolin-4-one is a heterocyclic compound that features a quinazolinone core fused with a benzodioxole moiety and a thioxo group. This compound is of significant interest due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c18-14-10-3-1-2-4-11(10)16-15(21)17(14)9-5-6-12-13(7-9)20-8-19-12/h5-7,10-11H,1-4,8H2,(H,16,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTYXBVCYSXXSMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(=O)N(C(=S)N2)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzo[1,3]dioxol-5-yl-2-thioxo-2,3-dihydro-1H-quinazolin-4-one typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized via the cyclization of anthranilic acid derivatives with isothiocyanates under basic conditions.
Introduction of the Benzodioxole Moiety: The benzodioxole group is introduced through a nucleophilic substitution reaction, where a suitable benzodioxole derivative reacts with the quinazolinone intermediate.
Thioxo Group Addition: The thioxo group is incorporated by treating the intermediate with sulfurizing agents such as Lawesson’s reagent or phosphorus pentasulfide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and green chemistry principles are often employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the quinazolinone core can yield dihydroquinazolinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzodioxole and quinazolinone rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., acidic or basic environments).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Various substituted quinazolinone and benzodioxole derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-Benzo[1,3]dioxol-5-yl-2-thioxo-2,3-dihydro-1H-quinazolin-4-one is used as a building block for synthesizing more complex molecules
Biology and Medicine
This compound has shown promise in biological and medicinal research due to its potential anticancer, antimicrobial, and anti-inflammatory activities. Studies have demonstrated its ability to inhibit the growth of cancer cells, reduce microbial infections, and modulate inflammatory responses .
Industry
In the industrial sector, this compound can be used in the development of pharmaceuticals, agrochemicals, and materials science. Its diverse reactivity and biological activities make it a valuable candidate for various applications.
Mechanism of Action
The mechanism of action of 3-Benzo[1,3]dioxol-5-yl-2-thioxo-2,3-dihydro-1H-quinazolin-4-one involves multiple molecular targets and pathways:
Anticancer Activity: The compound may inhibit cell proliferation by inducing apoptosis and cell cycle arrest.
Antimicrobial Activity: It exerts its antimicrobial effects by targeting bacterial cell walls and enzymes, disrupting essential cellular processes.
Anti-inflammatory Activity: The compound can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds like 2-phenylquinazolin-4-one and 2-methylquinazolin-4-one share the quinazolinone core but differ in their substituents.
Benzodioxole Derivatives: Compounds such as piperonyl butoxide and safrole contain the benzodioxole moiety but lack the quinazolinone structure.
Thioxo Compounds: Thiosemicarbazones and thiazoles are examples of compounds containing thioxo groups but with different core structures.
Uniqueness
3-Benzo[1,3]dioxol-5-yl-2-thioxo-2,3-dihydro-1H-quinazolin-4-one is unique due to its combination of the quinazolinone core, benzodioxole moiety, and thioxo group. This unique structure contributes to its diverse reactivity and potential biological activities, distinguishing it from other similar compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
